2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide
Description
Properties
IUPAC Name |
2-bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c17-12-16(19)18-13-6-8-15(9-7-13)21-11-10-20-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDQXPHQFSFOMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.
- Molecular Formula : C16H16BrNO3
- Molecular Weight : 350.21 g/mol
- Structure : The compound features a bromo substituent, an acetamide group, and a phenoxyethoxy moiety, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
-
Anticancer Studies :
- A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited the growth of MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values were determined to be in the low micromolar range, indicating potent activity.
- Mechanistic investigations revealed that the compound induces apoptosis via the activation of caspase pathways.
-
Anti-inflammatory Effects :
- In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
-
Antimicrobial Activity :
- The antimicrobial efficacy was assessed using standard agar diffusion methods against Gram-positive and Gram-negative bacteria. The compound showed promising results against E. coli and S. aureus with zones of inhibition indicating its potential as an antimicrobial agent.
Scientific Research Applications
Medicinal Chemistry
2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide has been investigated for its potential therapeutic properties. It is utilized in the synthesis of various bioactive compounds that may exhibit anti-inflammatory and analgesic activities. The presence of the phenoxyethoxy group enhances lipophilicity, which is crucial for cellular uptake and bioavailability.
Case Study : In a study examining derivatives of acetamides, compounds similar to this compound showed promising results in inhibiting cyclooxygenase enzymes, which are key targets in pain management therapies.
Proteomics Research
The compound is also used in proteomics for the development of biochemical assays. Its ability to modify proteins can be leveraged to study protein interactions and functions within biological systems.
Application Example : Researchers have employed this compound to label specific proteins in cell lysates, allowing for the detailed mapping of protein networks involved in disease pathways.
Forensic Science
In forensic applications, this compound can serve as a reagent for the detection of certain biomolecules. Its reactivity with specific functional groups makes it suitable for use in chemical assays designed to identify substances at crime scenes.
Comparative Data Table
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Synthesis of bioactive compounds | Potential anti-inflammatory effects observed |
| Proteomics Research | Biochemical assays for protein modification | Effective labeling of proteins for interaction studies |
| Forensic Science | Detection reagent for biomolecules | Useful in identifying substances at crime scenes |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key structural variations among bromoacetamide derivatives lie in substituents on the phenyl ring and the acetamide backbone. These differences critically impact molecular weight, solubility, and bioactivity.
*Note: Data for the target compound are inferred from analogs like 2-Bromo-N-[4-(2-methoxyethoxy)phenyl]acetamide (MW 288.15) .
Key Observations :
- Phenoxyethoxy vs. Morpholinyl: The phenoxyethoxy group increases lipophilicity compared to the morpholinyl substituent, which enhances aqueous solubility via hydrogen bonding .
Key Findings :
- Phenoxyethoxy Derivatives: Likely retain analgesic properties observed in related phenoxy acetamides .
- Morpholinyl Derivatives : Exhibit broad-spectrum antimicrobial activity due to the morpholine ring’s interaction with microbial enzymes .
- Benzylpenicillin Mimics : Structural analogs with methoxy or bromo substituents show antimicrobial effects via β-lactam-like activity .
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Nucleophilic substitution to introduce the bromoacetamide group. For example, reacting 4-(2-phenoxyethoxy)aniline with bromoacetyl bromide in a polar aprotic solvent (e.g., acetonitrile) under inert atmosphere at 0–5°C .
- Step 2: Purification via column chromatography using ethyl acetate/hexane gradients (3:7 ratio) to isolate the product.
- Critical Conditions: Maintain strict temperature control to avoid side reactions (e.g., hydrolysis of bromoacetamide). Use anhydrous solvents and catalysts like K₂CO₃ to enhance reactivity .
Q. How can spectroscopic techniques (NMR, FTIR, XRD) be employed to confirm the structural integrity of the compound?
Methodological Answer:
- ¹H/¹³C NMR: Analyze peaks for the phenoxyethoxy group (δ 6.8–7.4 ppm for aromatic protons, δ 4.1–4.3 ppm for ethoxy CH₂) and bromoacetamide moiety (δ 3.8–4.0 ppm for BrCH₂CO) .
- FTIR: Confirm carbonyl (C=O) stretching at ~1650–1680 cm⁻¹ and ether (C-O-C) vibrations at ~1240 cm⁻¹ .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns (e.g., N-H···O interactions between acetamide and phenoxy groups) to validate stereochemistry .
Advanced Research Questions
Q. What strategies can resolve discrepancies in reported enzyme inhibition data for this compound?
Methodological Answer:
- Validation Assays: Replicate studies using standardized protocols (e.g., fluorescence-based kinase assays) with positive controls (e.g., staurosporine for kinase inhibition).
- Data Normalization: Account for batch-to-batch variability in compound purity via HPLC (>98% purity threshold) .
- Structural Analysis: Compare inhibition kinetics with analogs (e.g., N-(4-Bromophenyl)-2-[(triazolyl)sulfanyl]acetamide) to identify substituent-specific activity trends .
Q. How can computational methods optimize reaction pathways for derivatives with enhanced bioactivity?
Methodological Answer:
- In Silico Design: Use density functional theory (DFT) to calculate transition-state energies for bromoacetamide substitution reactions, prioritizing low-energy pathways .
- Molecular Docking: Screen derivatives against target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina to predict binding affinities. Focus on substituents that enhance π-π stacking (e.g., fluorophenyl groups) .
- Reaction Path Search: Apply quantum chemical calculations (e.g., Gaussian 16) to simulate intermediates and validate synthetic feasibility .
Q. What experimental approaches validate the compound’s anti-inflammatory or anticancer mechanisms in vitro?
Methodological Answer:
- Cell-Based Assays:
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., MCF-7) with IC₅₀ determination.
- Apoptosis: Perform Annexin V/PI staining and caspase-3 activation assays.
- Pathway Analysis: Quantify pro-inflammatory cytokines (IL-6, TNF-α) via ELISA in LPS-stimulated macrophages.
- Control Experiments: Compare with structurally related compounds (e.g., N-(4-Bromo-3-methylphenyl)acetamide) to isolate the phenoxyethoxy group’s role .
Q. How do crystallographic studies inform the design of stable co-crystals or salts for improved solubility?
Methodological Answer:
- Co-Crystal Screening: Use solvent-drop grinding with co-formers (e.g., succinic acid) and analyze via PXRD to identify new polymorphs .
- Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., Br···O contacts) to predict solubility enhancements .
- Stability Testing: Conduct accelerated stability studies (40°C/75% RH) on co-crystals and compare dissolution rates with the parent compound .
Q. What analytical workflows address purity challenges in large-scale synthesis?
Methodological Answer:
- Impurity Profiling: Use LC-MS to detect by-products (e.g., hydrolyzed acetamide derivatives) and adjust reaction pH to minimize hydrolysis .
- Process Optimization: Implement flow chemistry for precise control of bromoacetyl bromide addition, reducing side reactions .
- Quality Control: Establish acceptance criteria using USP guidelines for residual solvents (e.g., <500 ppm acetonitrile) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
